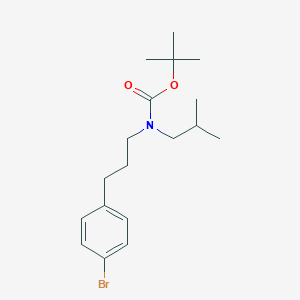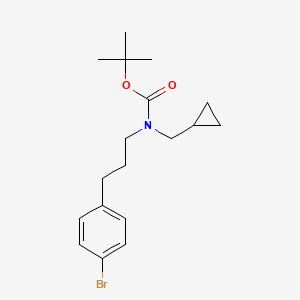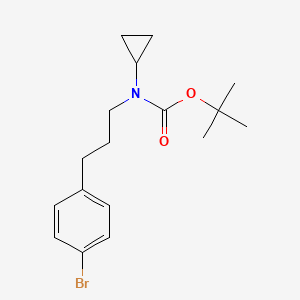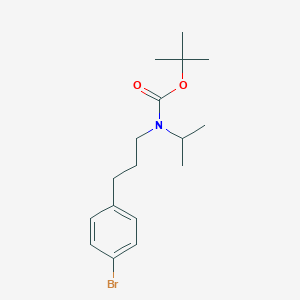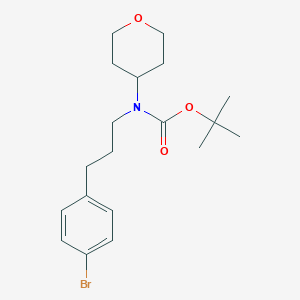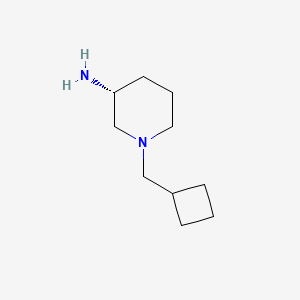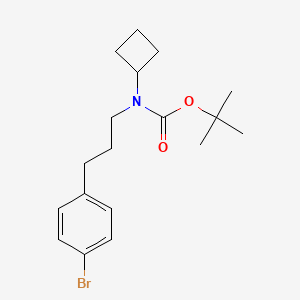
tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, a propyl chain, and a cyclobutyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutyl)carbamate typically involves the following steps:
Formation of the bromophenyl intermediate: The starting material, 4-bromophenylpropylamine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (3-(4-bromophenyl)propyl)carbamate.
Cyclobutylation: The intermediate is then subjected to cyclobutylation using cyclobutyl bromide in the presence of a suitable base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the bromophenyl and cyclobutyl groups, to form various oxidized or reduced products.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
- Substituted derivatives of the original compound.
- Oxidized or reduced forms of the compound.
- Amine and carbon dioxide from hydrolysis.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its structural features that may interact with biological targets.
Biological Studies: Used in studies to understand the interactions of carbamate compounds with enzymes and receptors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Explored for use in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (3-(4-bromophenyl)propyl)(isopropyl)carbamate
- tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropyl)carbamate
- tert-Butyl (3-(4-bromophenyl)propyl)(methyl)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the carbamate moiety (cyclobutyl, isopropyl, cyclopropyl, or methyl).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique structural features.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)propyl]-N-cyclobutylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-18(2,3)22-17(21)20(16-7-4-8-16)13-5-6-14-9-11-15(19)12-10-14/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFFVJEGBVBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
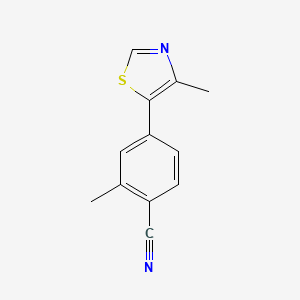
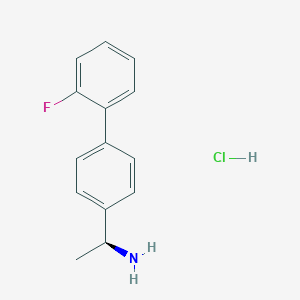
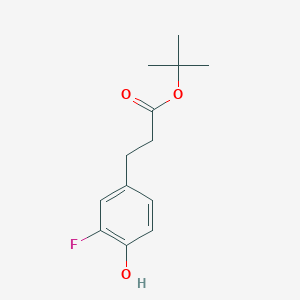
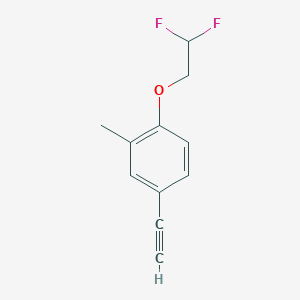

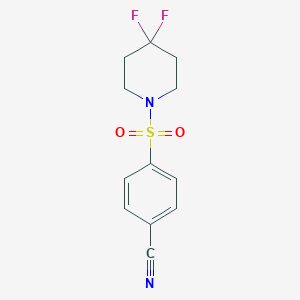
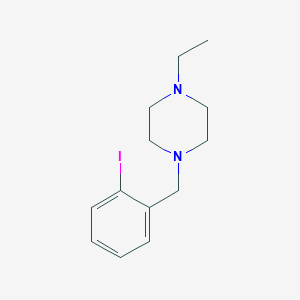
![(3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8162200.png)
